molecular formula C21H23F3N2O3S B10938827 3-(Phenylsulfonyl)-1-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}propan-1-one

3-(Phenylsulfonyl)-1-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}propan-1-one

Cat. No.: B10938827
M. Wt: 440.5 g/mol
InChI Key: YUHRVGJRHOKNGY-UHFFFAOYSA-N
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Description

3-(PHENYLSULFONYL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE is a complex organic compound that features a phenylsulfonyl group, a trifluoromethylbenzyl group, and a piperazino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PHENYLSULFONYL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of phenylsulfonyl chloride with a suitable amine to form the phenylsulfonyl amine intermediate. This intermediate is then reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base to form the trifluoromethylbenzyl derivative. Finally, the piperazino group is introduced through a nucleophilic substitution reaction with piperazine, followed by the addition of a propanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(PHENYLSULFONYL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ketone group in the propanone moiety can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted trifluoromethyl compounds.

Scientific Research Applications

3-(PHENYLSULFONYL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-(PHENYLSULFONYL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazino group can interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl phenyl sulfone: Similar in structure but lacks the piperazino and propanone moieties.

    Phenylsulfonyl piperazine: Similar in structure but lacks the trifluoromethylbenzyl group.

    Trifluoromethyl benzyl piperazine: Similar in structure but lacks the phenylsulfonyl and propanone moieties.

Uniqueness

3-(PHENYLSULFONYL)-1-{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-PROPANONE is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phenylsulfonyl group provides strong interactions with biological targets. The piperazino group adds versatility in terms of receptor interactions, making this compound a valuable tool in various scientific research fields.

Properties

Molecular Formula

C21H23F3N2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H23F3N2O3S/c22-21(23,24)18-6-4-5-17(15-18)16-25-10-12-26(13-11-25)20(27)9-14-30(28,29)19-7-2-1-3-8-19/h1-8,15H,9-14,16H2

InChI Key

YUHRVGJRHOKNGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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